molecular formula C12H14ClF3N4O2 B2452747 Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate CAS No. 338794-86-8

Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate

Cat. No.: B2452747
CAS No.: 338794-86-8
M. Wt: 338.72
InChI Key: XPFKCLSGXWFMBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, has been reviewed . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . The chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a combination of carbon, hydrogen, nitrogen, oxygen, chlorine, and fluorine atoms. The InChI code for a similar compound, ethyl { [3-chloro-5- (trifluoromethyl)-2-pyridinyl]amino}acetate, is 1S/C10H10ClF3N2O2/c1-2-18-8 (17)5-16-9-7 (11)3-6 (4-15-9)10 (12,13)14/h3-4H,2,5H2,1H3, (H,15,16) .


Chemical Reactions Analysis

The mechanism of reactions involving this compound is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 253.61 . It is a clear liquid at room temperature . The InChI key for a similar compound, ethyl { [3-chloro-5- (trifluoromethyl)-2-pyridinyl]amino}acetate, is OYEGHBUYBPRZRE-UHFFFAOYSA-N .

Scientific Research Applications

Spectroscopic Characterization and Molecular Structure Analysis

Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate has been subject to various spectroscopic characterizations and molecular structure analyses. Studies have delved into the synthesis, molecular structure, and spectroscopic properties of related compounds, applying techniques such as NMR, UV-Vis, FT-IR, and mass spectroscopy. Quantum chemical calculations using DFT and B3LYP functional have also been utilized to evaluate the formation and properties of these compounds. These studies focus on understanding the molecular interactions, charge transfer, and electronic transitions within the molecules, contributing to a deeper comprehension of their structure and properties (Singh, Kumar, Tiwari, & Rawat, 2013).

Insecticidal Activity and DFT Study

Research on related compounds includes the synthesis and structural analysis of insecticidal agents. These studies involve characterizing the compounds through various spectroscopic methods and assessing their insecticidal activity. Additionally, DFT calculations have been conducted to understand the geometry and vibrational behavior of these compounds, providing insights into their structural parameters and potential applications (Shi, Zhu, & Song, 2008).

Electrochemical and Theoretical Studies

There's significant interest in the electrochemical properties and theoretical analysis of related compounds. Studies have utilized cyclic voltammetry and DFT/B3LYP calculations to understand the structure and electrochemical properties, focusing on how solvent polarity and ligand properties influence the electrochemical behavior and redox properties of these compounds (Araujo, Doherty, Konezny, Luca, Usyatinsky, Grade, Lobkovsky, Soloveichik, Crabtree, & Batista, 2012).

Molecular Dynamics and Reactivity Studies

The reactivity and molecular dynamics of related compounds in various solvents have been studied through molecular dynamics simulations. These studies investigate the reaction mechanisms, ionization reactions, and solvent effects, providing insights into the reactivity and potential applications of these compounds in different environments (Shim & Kim, 2008).

Herbicidal Activities and Synthesis of Derivatives

Research also explores the synthesis and herbicidal activities of novel derivatives. These studies involve synthesizing various derivatives and evaluating their herbicidal activities through tests, contributing to the development of new herbicides and understanding their efficacy (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Properties

IUPAC Name

ethyl (3Z)-3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N4O2/c1-3-22-10(21)5-9(17)19-20(2)11-8(13)4-7(6-18-11)12(14,15)16/h4,6H,3,5H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFKCLSGXWFMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/N(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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